

comparative analysis of RBM10 expression in different species

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A Comparative Analysis of RBM10 Expression Across Species

The RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing, a fundamental process in gene expression that allows for the production of multiple protein isoforms from a single gene.[1][2] RBM10's influence extends to numerous cellular processes, including proliferation and apoptosis, and its dysregulation is implicated in various human diseases, such as TARP syndrome and several types of cancer.[1][2] This guide provides a comparative analysis of RBM10 expression in different species, supported by experimental data and detailed methodologies.

Gene and Protein Conservation

The RBM10 gene and its protein product are highly conserved among mammals, indicating essential biological functions. The human RBM10 protein (isoform 1) shares a 96% and 97% amino acid sequence homology with its orthologs in mice and rats, respectively.[3] This high degree of conservation suggests that the molecular functions of RBM10 are largely the same in these species.[3] The protein contains several key functional domains, including two RNA recognition motifs (RRMs), two zinc fingers, and a G-patch domain, which are involved in RNA binding and splicing regulation.[2][3]

Comparative Expression of RBM10

RBM10 is ubiquitously expressed across a wide range of tissues in the species studied, although expression levels can vary significantly between different tissues and developmental

stages.[3][4][5] Generally, RBM10 expression is more pronounced in actively transcribing cells.
[3]

Quantitative Expression Data

The following tables summarize the available quantitative data on RBM10 mRNA and protein expression in various tissues of humans and mice. Data for other species remains limited.

Table 1: Relative RBM10 mRNA Expression in Human Tissues

Tissue	Relative Expression Level
Bone Marrow Stromal Cells	High (15.1)
Peripheral Blood Mononuclear Cells	High (15.0)
Pancreas	Moderate (6.7)
Other Tissues	Low to Moderate

Data sourced from GeneCards, based on GTEx analysis.[6] The values represent normalized expression levels.

Table 2: RBM10 mRNA and Protein Expression in Mouse Tissues

Tissue	mRNA Expression	Protein Expression
Brain	Higher than skin	Detected
Skeletal Muscle	RBM10v1 higher than cardiac muscle	Detected
Cardiac Muscle	RBM10v3 higher than skeletal muscle	Detected
Skin	Lower than brain	Not specified

Qualitative and semi-quantitative data synthesized from a study by Loiselle et al. (2016).[5]

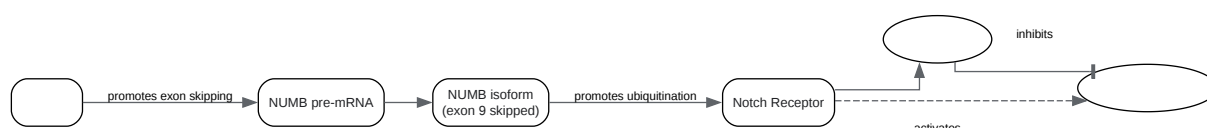
Expression in Other Species:

- Rat: RBM10 expression is regulated during skeletal and cardiac muscle cell differentiation.[4] The amino acid sequence of rat RBM10 is 97% homologous to human RBM10, suggesting similar expression patterns and functions.[3][4]
- Zebrafish (Danio rerio) and Fruit Fly (Drosophila melanogaster): Specific quantitative data on the expression of RBM10 orthologs in these model organisms is not readily available in the reviewed literature. However, orthologs of RBM10 have been identified in Drosophila melanogaster (CG4896 and CG4887).[6]

Signaling Pathways Involving RBM10

RBM10 is a key player in several signaling pathways that control cell fate and function. Its primary role as a splicing factor allows it to influence the output of these pathways by modulating the expression of key regulatory proteins.

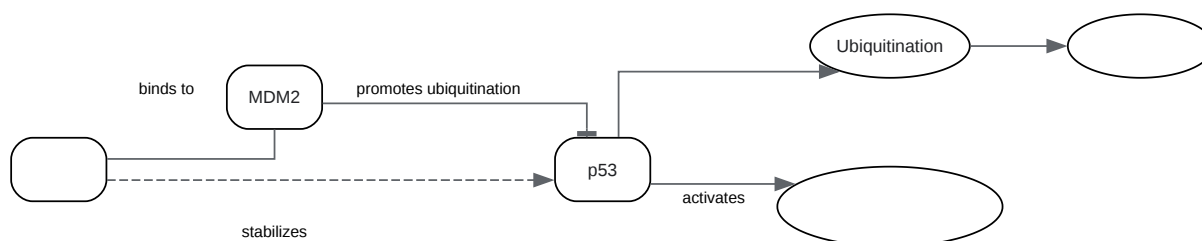
One of the most well-characterized functions of RBM10 is its role in the Notch signaling pathway. RBM10 promotes the skipping of exon 9 in the NUMB pre-mRNA.[2] The resulting NUMB isoform leads to the degradation of the Notch receptor, thereby inhibiting the Notch pathway, which is crucial for cell proliferation.[2]



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RBM10's role in the Notch signaling pathway.

RBM10 also interacts with the p53 pathway, a critical tumor suppressor pathway. RBM10 can stabilize p53 by binding to MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[3][7] By inhibiting MDM2-mediated ubiquitination, RBM10 enhances p53-dependent apoptosis and cell cycle arrest.[3][7]



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RBM10's interaction with the p53 pathway.

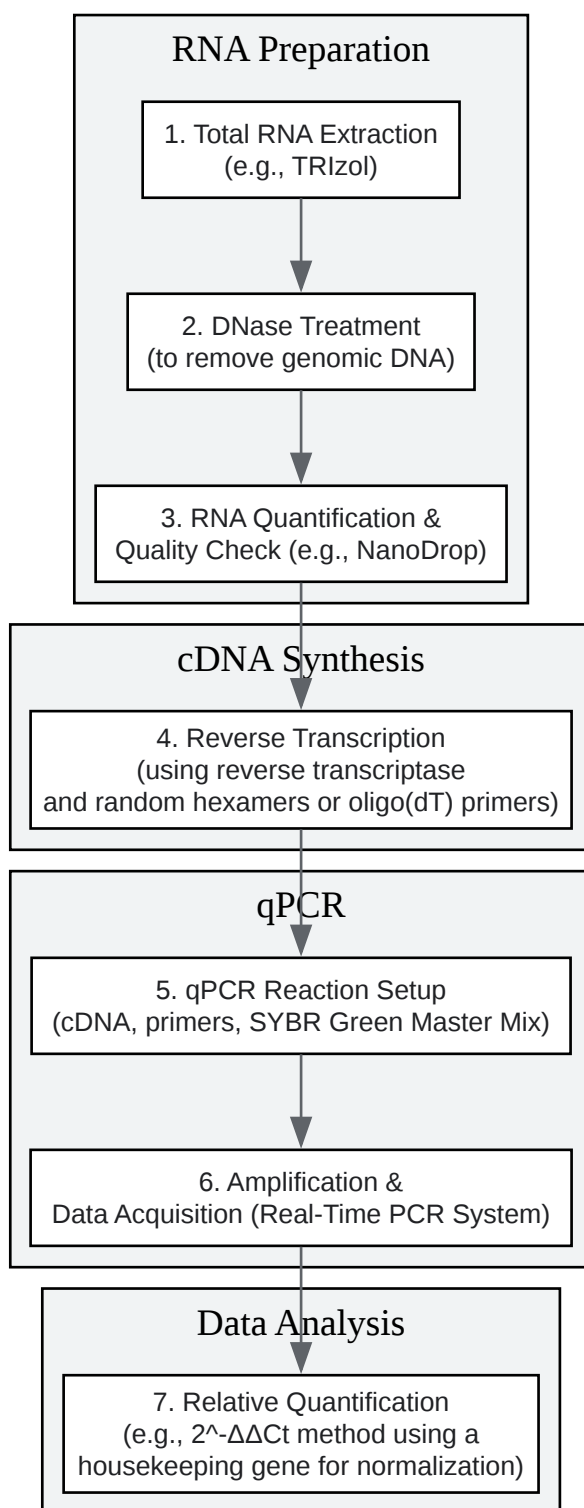
Furthermore, RBM10 has been shown to inhibit cell proliferation through the RAP1/AKT/CREB signaling pathway.[8] It achieves this by reducing the activation of RAP1A and subsequently decreasing the phosphorylation of AKT and CREB.[1][8]

Experimental Protocols

Accurate quantification of RBM10 expression is crucial for understanding its biological roles. The following are detailed methodologies for key experiments used to analyze RBM10 expression.

Quantitative Real-Time PCR (qPCR) for RBM10 mRNA Expression

This protocol outlines the steps for measuring the relative abundance of RBM10 mRNA transcripts.



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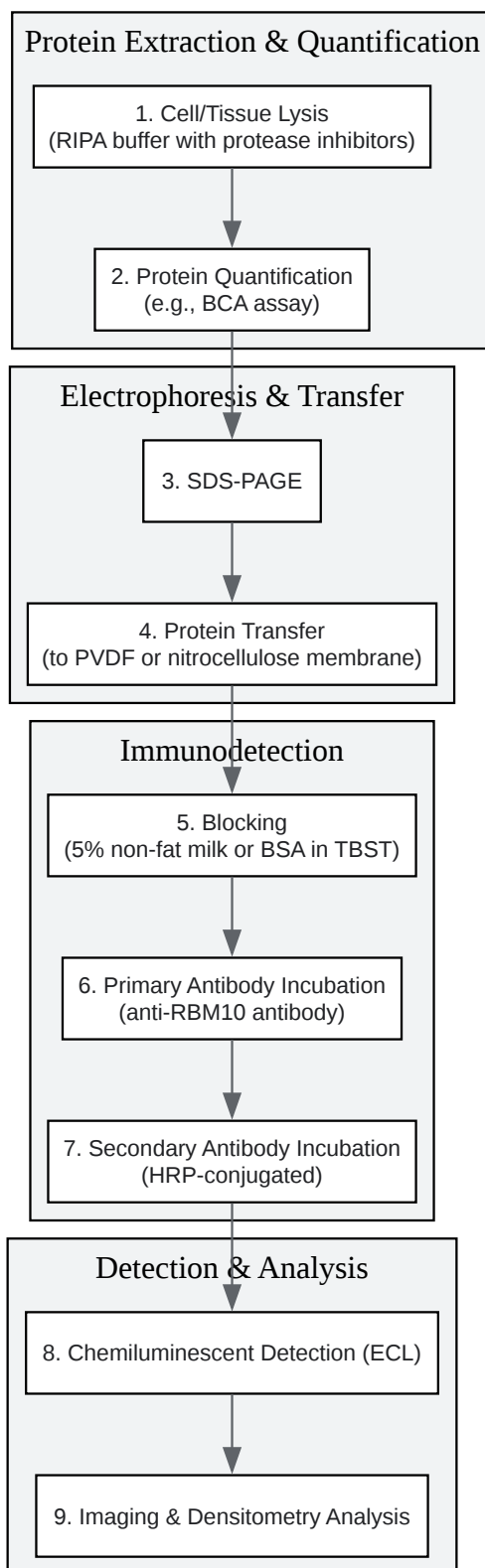
Workflow for qPCR analysis of RBM10 mRNA.

Detailed Steps:

- RNA Extraction: Isolate total RNA from cells or tissues using a reagent like TRIzol, following the manufacturer's instructions.[9][10]
- DNase Treatment: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.[9]
- Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[9]
- qPCR: Perform the qPCR reaction using a SYBR Green-based master mix, specific primers for RBM10, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9][11]
- Data Analysis: Calculate the relative expression of RBM10 mRNA using the $2^{-\Delta\Delta C_t}$ method.[11]

Western Blotting for RBM10 Protein Detection

This protocol describes the detection and quantification of RBM10 protein levels.



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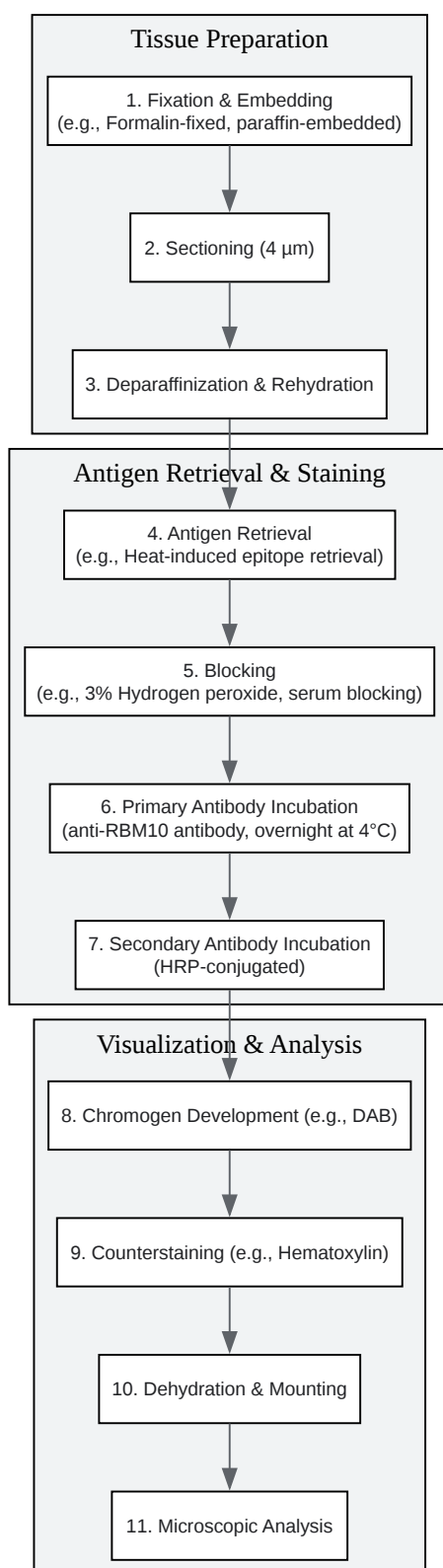
Workflow for Western blot analysis of RBM10.

Detailed Steps:

- Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[12\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[\[12\]](#)[\[13\]](#)
- SDS-PAGE: Separate 20-50 µg of protein per sample on a polyacrylamide gel.[\[12\]](#)[\[13\]](#)
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[\[12\]](#)[\[14\]](#)
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[\[12\]](#)[\[15\]](#)
- Antibody Incubation: Incubate the membrane with a primary antibody against RBM10 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[\[12\]](#)[\[15\]](#)
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[12\]](#)

Immunohistochemistry (IHC) for RBM10 Localization

This protocol allows for the visualization of RBM10 protein expression and localization within tissue sections.



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Workflow for Immunohistochemistry of RBM10.

Detailed Steps:

- Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections (4 μm thick).[15]
[16]
- Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.[15]
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer.[15]
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.[15]
- Antibody Incubation: Incubate the sections with a primary anti-RBM10 antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[15][17]
- Visualization: Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.[15]
- Analysis: Dehydrate, mount, and examine the slides under a microscope to assess the intensity and localization of RBM10 staining.[15]

Conclusion

RBM10 is a highly conserved and ubiquitously expressed RNA-binding protein with crucial roles in regulating alternative splicing and various cellular signaling pathways. While its expression has been characterized in human, mouse, and to a lesser extent, rat tissues, there is a notable lack of quantitative comparative data across a broader range of species. The provided experimental protocols offer a robust framework for researchers to investigate RBM10 expression and function in diverse biological contexts, which will be essential for a more comprehensive understanding of its evolutionary conservation and species-specific roles.

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